6-(2-Chloro-5-methoxyphenyl)picolinic acid
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Overview
Description
6-(2-Chloro-5-methoxyphenyl)picolinic acid is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of picolinic acid, where the pyridine ring is substituted with a 2-chloro-5-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloro-5-methoxyphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 2-chloro-5-methoxybenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chloro-5-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-Chloro-5-methoxyphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-5-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Picolinic acid: The parent compound, which lacks the 2-chloro-5-methoxyphenyl group.
2-Chloro-5-methoxybenzoic acid: A related compound with similar substituents but a different core structure.
6-(2-Chloro-5-methoxyphenyl)-2-pyridinecarboxylic acid: Another derivative with slight structural variations.
Uniqueness: 6-(2-Chloro-5-methoxyphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-(2-chloro-5-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-8-5-6-10(14)9(7-8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBZGNFCLCMNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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